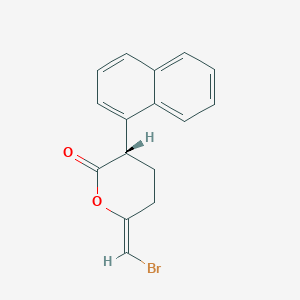

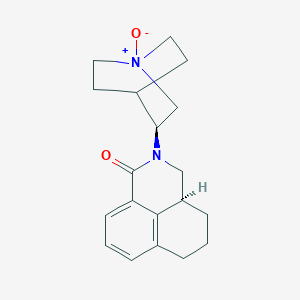

![molecular formula C₂₄H₃₁NO₄ B1141094 N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester CAS No. 117560-14-2](/img/structure/B1141094.png)

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester" is a compound derived from amino acids, indicative of its relevance in the synthesis and study of polymers, fluorescent probes, and other chemical entities. The compound is part of a broader category of substances that have been synthesized and analyzed for their unique physical, chemical, and photophysical properties.

Synthesis Analysis

The synthesis of amino acid-derived compounds involves several steps, including the esterification of N-protected amino acids with tert-butyl bromide under mild conditions. This process is notable for its simplicity, lack of observable racemization, and high yield, making it an efficient method for preparing a variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives (Chevallet et al., 1993).

Molecular Structure Analysis

The molecular structure of amino acid-derived compounds, including "this compound," is crucial for understanding their properties and applications. The synthesis and study of these compounds involve detailed molecular structure analysis, often using spectroscopic techniques and theoretical calculations to elucidate their configuration and conformation.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, contributing to their versatile applications. For example, the synthesis of amino acid derivatives involves reactions such as esterification, polymerization, and alkylation. These reactions are essential for creating compounds with desired properties and functionalities for specific applications.

Physical Properties Analysis

The physical properties of amino acid-derived compounds, including solubility, molecular weight, and conformation, are important for their practical applications. Polymers derived from these compounds, for example, exhibit specific rotations and circular dichroism, indicating their helical structures. These properties are influenced by factors such as solvent type and temperature (Qu, Sanda, & Masuda, 2009).

Aplicaciones Científicas De Investigación

Catalytic Non-Enzymatic Kinetic Resolution

Non-enzymatic kinetic resolution (KR) of racemic compounds using chiral catalysts plays a crucial role in asymmetric organic synthesis. This method is essential for obtaining enantiopure compounds with high selectivity and yield, applicable to various types of compounds such as alcohols, epoxides, amines, and carbonyl derivatives. The development of chiral catalysts for these reactions demonstrates the compound's potential role in enhancing synthetic methodologies (Pellissier, 2011).

Environmental Occurrence and Toxicology

Compounds like synthetic phenolic antioxidants (SPAs), which share structural or functional similarities with "N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester," are widely used in industrial products. Their environmental occurrence, human exposure, and potential toxicological impacts are areas of active research. Studies focusing on the environmental behavior of these compounds, their detection in various matrices, and their effects on human health are crucial for understanding and mitigating their impact (Liu & Mabury, 2020).

Analytical Methods in Environmental Sciences

The study of the environmental behavior of compounds like methyl tert‐butyl ether (MTBE) provides insight into the fate of organic solvents in aquatic environments. Research on the solubility, biodegradation, and atmospheric half-life of these compounds informs the development of analytical methods and environmental risk assessments. This knowledge is pertinent to understanding the environmental fate of similar complex organic esters and ethers (Squillace et al., 1997).

Biopolymer Modification and Applications

Chemical modification of biopolymers, such as xylan, to produce ethers and esters with specific functional properties, demonstrates the application potential of complex organic esters in biotechnology. These modifications can lead to the development of new materials with unique properties, including applications in drug delivery systems (Petzold-Welcke et al., 2014).

Pharmaceutical Applications

The development of semisynthetic resorbable materials from hyaluronan esterification highlights the application of complex esters in creating new biomaterials. Such materials have varied biological properties, making them suitable for clinical applications, including drug delivery and tissue engineering (Campoccia et al., 1998).

Direcciones Futuras

The future directions of “N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester” could involve its use in the synthesis of complex molecules . Additionally, the development of safer and more efficient methods for the preparation of tert-butyl esters of Nα-protected amino acids from tert-butanol could be a promising area of research .

Propiedades

IUPAC Name |

benzyl 2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVSRTMPQCZFKD-YMXDCFFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)